molecular formula C13H15N3O3S B14999954 N-(3-methoxyphenyl)-2-(methylamino)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

N-(3-methoxyphenyl)-2-(methylamino)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

Cat. No.: B14999954
M. Wt: 293.34 g/mol
InChI Key: VIWWAUAOGJTOLB-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-(methylamino)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazine ring, a methoxyphenyl group, and a carboxamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of N-(3-methoxyphenyl)-2-(methylamino)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the thiazine ring.

    Formation of the Carboxamide Group: This can be done through the reaction of the intermediate compound with an amine under suitable conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

N-(3-methoxyphenyl)-2-(methylamino)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The methoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of solvents to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N-(3-methoxyphenyl)-2-(methylamino)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in the development of new drugs, particularly for conditions where its unique structure may offer therapeutic benefits.

    Industry: It may be used in the development of new materials or as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-(methylamino)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

N-(3-methoxyphenyl)-2-(methylamino)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H15N3O3S

Molecular Weight

293.34 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-methylimino-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C13H15N3O3S/c1-14-13-16-11(17)7-10(20-13)12(18)15-8-4-3-5-9(6-8)19-2/h3-6,10H,7H2,1-2H3,(H,15,18)(H,14,16,17)

InChI Key

VIWWAUAOGJTOLB-UHFFFAOYSA-N

Canonical SMILES

CN=C1NC(=O)CC(S1)C(=O)NC2=CC(=CC=C2)OC

Origin of Product

United States

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